Technical Guide: Ethane-d5-thiol in Research & Development
Technical Guide: Ethane-d5-thiol in Research & Development
This technical guide details the application of Ethane-d5-thiol (Ethyl-d5 mercaptan) , focusing on its critical role in quantitative phosphoproteomics and surface chemistry.
Advanced Isotopic Labeling for Proteomics & Surface Science
Executive Summary
Ethane-d5-thiol (C₂D₅SH) is a high-purity, stable isotope-labeled reagent primarily used to introduce a distinctive mass or vibrational signature into organic molecules and surfaces. Unlike generic deuterated solvents, this compound serves as an active functionalizing agent.
Its utility is anchored in two high-impact research sectors:
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Quantitative Phosphoproteomics: It acts as a nucleophile in Beta-Elimination/Michael Addition (BEMA) chemistry, allowing for the stable isotopic labeling of phosphorylated serine and threonine residues. This enables relative quantification of phosphorylation states between biological samples (e.g., Healthy vs. Diseased) via Mass Spectrometry.
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Surface Science (SAMs): It forms Self-Assembled Monolayers on gold where the C-D bonds vibrate in a "silent region" (2000–2200 cm⁻¹), allowing researchers to probe surface orientation and dynamics without interference from C-H signals in the background environment.
Chemical Profile & Specifications
| Property | Specification |
| CAS Number | 61260-03-5 |
| Formula | CD₃CD₂SH |
| Molecular Weight | 67.16 g/mol |
| Isotopic Purity | ≥ 98 atom % D |
| Boiling Point | 35 °C (Highly Volatile) |
| Density | ~0.9 g/mL |
| Solubility | Soluble in organic solvents (ACN, MeOH, DCM); limited water solubility. |
| Hazards | Stench (Mercaptan), Flammable Liquid. |
Core Application: Quantitative Phosphoproteomics (BEMA Method)
The Challenge
Phosphorylation is a transient and labile modification. Direct analysis by Mass Spectrometry (MS) is difficult because the phosphate group often falls off (neutral loss) during ionization, and ionization efficiency is poor.
The Solution: Chemical Replacement
The Beta-Elimination/Michael Addition (BEMA) strategy replaces the labile phosphate group with a stable thioether tag. By using Ethane-d5-thiol for one sample and Ethanethiol (d0) for another, two biological states can be mixed and quantified simultaneously.
Mechanism of Action
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Beta-Elimination: Under alkaline conditions (Ba(OH)₂), phosphoserine (pSer) and phosphothreonine (pThr) undergo elimination to form Dehydroalanine (Dha) and Dehydrobutyrine (Dhb) , respectively.
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Michael Addition: The thiol nucleophile (Ethane-d5-thiol) attacks the double bond of Dha/Dhb, forming a stable S-ethyl-d5-cysteine or S-ethyl-d5-beta-methylcysteine residue.
Visualization: The BEMA Pathway
Caption: Conversion of labile phosphoserine to a stable, isotopically labeled thioether for MS quantification.
Experimental Protocol: Differential Labeling
Reagents:
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Sample A (Control): Label with Ethanethiol (d0).
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Sample B (Treated): Label with Ethane-d5-thiol (d5) .
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Reaction Buffer: 20 mM Ba(OH)₂ (freshly prepared), degassed.
Step-by-Step Workflow:
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Digestion: Digest protein extracts with Trypsin to generate peptides.
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Elimination: Resuspend dried peptides in Reaction Buffer containing 20 mM Ba(OH)₂.
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Addition:
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Add excess Ethanethiol (d0) to Sample A.
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Add excess Ethane-d5-thiol (d5) to Sample B.
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Note: Perform in a fume hood due to stench.
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Incubation: Incubate at 37°C for 1 hour under N₂ atmosphere (prevents oxidation).
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Quenching: Acidify with 5% Formic Acid to stop the reaction.
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Mixing: Combine Sample A and Sample B in a 1:1 ratio.
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Analysis: Analyze via LC-MS/MS.
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Result: Phosphorylated peptides will appear as doublets separated by 5.03 Da (mass difference between C₂H₅ and C₂D₅).
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Interpretation: The ratio of the d0/d5 peak intensities indicates the relative phosphorylation level.
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Secondary Application: Surface Science (Vibrational Spectroscopy)
The Concept: The "Silent Window"
In Sum Frequency Generation (SFG) or IR spectroscopy, the C-H stretching region (2800–3000 cm⁻¹) is often crowded with signals from the protein, solvent, or substrate backbone.
Ethane-d5-thiol is used to form Self-Assembled Monolayers (SAMs) on gold. The C-D stretch occurs at 2100–2200 cm⁻¹ , a region typically devoid of other signals in biological or organic systems. This allows researchers to:
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Monitor the orientation of the ethyl tail group specifically.
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Use the d5-thiol as a "diluent" to isolate single-molecule dynamics of hydrogenated species embedded in the monolayer.
Protocol: d5-SAM Formation on Gold
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Substrate Prep: Clean gold-coated slides (Au 111) with UV/Ozone or Piranha solution (Caution: Explosive).
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Solution: Prepare a 1 mM solution of Ethane-d5-thiol in absolute ethanol.
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Incubation: Immerse the gold substrate in the solution for 12–24 hours at room temperature.
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Rinse: Remove substrate and rinse copiously with ethanol to remove unbound thiol.
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Dry: Dry under a stream of high-purity Nitrogen.
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Measurement: Analyze immediately using SFG or FTIR.
Technical Considerations & Troubleshooting
| Issue | Cause | Solution |
| Low Yield (Proteomics) | Oxidation of Thiol | Perform all reactions under N₂ or Ar gas. Use TCEP if necessary to keep thiols reduced. |
| Side Reactions | O-Glycosylation | O-GlcNAc modifications can also undergo beta-elimination. Verify phosphorylation via phosphatase treatment controls. |
| Stench | Volatility | Use a bleach trap (sodium hypochlorite) to neutralize excess thiol waste before disposal. |
| Scrambling | H/D Exchange | The C-D bonds in the ethyl group are non-exchangeable under standard conditions. Avoid extreme temperatures (>100°C) in acidic media. |
References
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Jaffe, J. D., et al. "Global analysis of protein phosphorylation analysis." Methods in Enzymology, 2005. Link (Describes the foundational logic of beta-elimination strategies).
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Knight, Z. A., et al. "Phosphospecific proteolysis for mapping sites of protein phosphorylation." Nature Biotechnology, 2003. Link (Contextualizes chemical tagging of phosphosites).
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Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 2005.[6] Link (The authoritative review on Thiol-Gold SAMs).
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Sigma-Aldrich. "Ethane-d5-thiol Product Specification & MSDS." Link (Source for physical properties and safety data).
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Bain, C. D., et al. "Formation of Monolayers by the Coadsorption of Thiols on Gold: Variation in the Head Group, Tail Group, and Solvent." Journal of the American Chemical Society, 1989. Link (Early work establishing mixed SAMs and competitive adsorption kinetics relevant to isotopic dilution).
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 3. lab.rockefeller.edu [lab.rockefeller.edu]
- 4. researchgate.net [researchgate.net]
- 5. Phosphopeptide Characterization by Mass Spectrometry using Reversed-Phase Supports for Solid-Phase β-Elimination/Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
